molecular formula C18H16ClN5O4S2 B2942841 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 921492-04-8

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2942841
CAS No.: 921492-04-8
M. Wt: 465.93
InChI Key: HUGMRTMSAAAGQV-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN5O4S2 and its molecular weight is 465.93. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

A study by Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives, including structures related to our compound of interest, demonstrating potent cytotoxic activity against breast and colon cancer cell lines. This suggests potential applications in cancer therapy, particularly in targeting specific tumor types (Ghorab et al., 2015).

Antimicrobial Evaluation

Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, indicative of a broader application in antimicrobial agent development. The study highlighted the compounds' significant antibacterial and antifungal activities, suggesting their utility in combating microbial infections (Darwish et al., 2014).

Antitumor and Antiviral Activity

Further research into derivatives of similar structural frameworks has shown promising antitumor and antiviral activities. Studies by Yurttaş et al. (2015) and Chen et al. (2010) have synthesized and evaluated compounds for their potential antitumor and antiviral effects, respectively, indicating the compound's versatility in drug development for various diseases (Yurttaş et al., 2015; Chen et al., 2010).

Glutaminase Inhibition

Shukla et al. (2012) designed and synthesized BPTES analogs, targeting the inhibition of kidney-type glutaminase, showcasing the potential therapeutic application in cancer treatment by modulating glutamine metabolism (Shukla et al., 2012).

Antibacterial Potential and Theoretical Analysis

Noreen et al. (2015) undertook a combined experimental and theoretical study to explore the antibacterial and anti-urease activities of novel sulfacetamide derivatives. This highlights the integration of computational methods to predict and verify the biological activity of such compounds, further demonstrating their potential application in treating bacterial infections and conditions associated with urease activity (Noreen et al., 2015).

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4S2/c19-11-2-1-3-13(8-11)22-17(26)24-18-23-14(10-29-18)9-16(25)21-12-4-6-15(7-5-12)30(20,27)28/h1-8,10H,9H2,(H,21,25)(H2,20,27,28)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGMRTMSAAAGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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